2-(Dimethylamino)benzoyl chloride is an organic compound characterized by its molecular formula and a molecular weight of approximately 183.63 g/mol. This compound features a benzoyl group with a dimethylamino substituent and is known for its reactivity due to the presence of the acyl chloride functional group. It is typically utilized in various chemical synthesis processes, particularly in the production of pharmaceuticals and agrochemicals .
While specific biological activities of 2-(Dimethylamino)benzoyl chloride are not extensively documented, compounds with similar structures often exhibit significant pharmacological properties. For instance, derivatives of benzoyl chlorides are known to possess antimicrobial and anti-inflammatory activities. The dimethylamino group may enhance lipophilicity, potentially increasing membrane permeability and biological activity .
Several methods exist for synthesizing 2-(Dimethylamino)benzoyl chloride:
The primary applications of 2-(Dimethylamino)benzoyl chloride include:
Interaction studies involving 2-(Dimethylamino)benzoyl chloride focus on its reactivity with biological molecules. For example, studies may explore how it interacts with proteins or nucleic acids, influencing drug design and development. Understanding these interactions can help in predicting the compound's behavior in biological systems and its potential therapeutic effects .
Several compounds share structural similarities with 2-(Dimethylamino)benzoyl chloride, including:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
2-(Dimethylamino)benzoic acid | C9H11N O | Contains a carboxylic acid group |
N,N-Dimethylbenzamide | C9H11N O | Lacks the chlorine atom |
Benzoyl chloride | C7H5ClO | Simple acyl halide without dimethylamine |
4-(Dimethylamino)benzoic acid | C9H11N O | Substituent at the para position |
Uniqueness: The presence of both a dimethylamino group and an acyl chloride functionality makes 2-(Dimethylamino)benzoyl chloride particularly reactive and versatile compared to other similar compounds. Its ability to undergo nucleophilic substitution reactions allows for diverse applications in synthetic chemistry that may not be possible with simpler derivatives .
The IUPAC name for this compound is 2-(dimethylamino)benzoyl chloride, reflecting the dimethylamino group (-N(CH₃)₂) at the ortho position relative to the acyl chloride (-COCl) moiety. Alternative synonyms include:
The compound’s CAS registry number, 64109-38-2, ensures unambiguous identification across chemical databases.
The molecular formula C₉H₁₀ClNO corresponds to a molar mass of 183.635 g/mol. Key structural features include:
Molecular Property | Value |
---|---|
Molecular Formula | C₉H₁₀ClNO |
Molecular Weight (g/mol) | 183.635 |
Exact Mass (g/mol) | 183.045 |
Topological Polar Surface Area (Ų) | 20.31 |
LogP (Octanol-Water) | 2.13 |
The ortho-substitution pattern results in intramolecular hydrogen bonding between the acyl chloride oxygen and the dimethylamino hydrogen, stabilizing the molecule in specific conformations.
No crystallographic data for 2-(dimethylamino)benzoyl chloride are reported in the literature. However, studies on analogous compounds, such as 4-(dimethylamino)benzaldehyde, reveal that dimethylamino groups adopt planar configurations to maximize conjugation with aromatic systems. For 2-(dimethylamino)benzoyl chloride, steric interactions between the dimethylamino and acyl chloride groups likely force the molecule into a non-planar conformation, reducing π-orbital overlap and altering reactivity.
The classical synthesis of 2-(dimethylamino)benzoyl chloride involves the direct reaction of benzoyl chloride derivatives with dimethylamine under controlled conditions. A widely documented method entails treating benzoyl chloride with dimethylamine in anhydrous dichloromethane at temperatures between 0–5°C to mitigate excessive exothermicity [3]. This nucleophilic substitution proceeds via the displacement of the chloride ion by dimethylamine, yielding the intermediate 2-(dimethylamino)benzamide, which is subsequently treated with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) to form the target acyl chloride [4].
Key considerations in traditional routes include:
A representative procedure from the literature involves dissolving 2-(dimethylamino)benzoic acid in dichloromethane with catalytic N,N-dimethylformamide (DMF), followed by dropwise addition of thionyl chloride. The mixture is refluxed for 6–10 hours, after which volatiles are removed under vacuum to isolate the crude product [4].
The solubility characteristics of 2-(dimethylamino)benzoyl chloride are primarily governed by its acyl chloride functionality and the presence of the dimethylamino substituent. The compound demonstrates excellent solubility in aprotic organic solvents while showing reactive behavior toward protic solvents [4] [5] [6].
In dichloromethane, the compound exhibits high solubility, making this solvent a preferred choice for synthetic applications involving acyl chlorides [7] [8] [9]. The miscibility with dichloromethane is enhanced by the similar polarity characteristics, as dichloromethane is slightly polar and miscible with many organic solvents while being immiscible with water [8]. This solvent compatibility is crucial for synthetic protocols, as evidenced by the widespread use of dichloromethane solutions of acyl chlorides in organic chemistry [7] [10] [11].
The compound also demonstrates high solubility in other aprotic solvents including diethyl ether, tetrahydrofuran, and chloroform [4] [6]. These solvents provide suitable media for reactions involving 2-(dimethylamino)benzoyl chloride without competing nucleophilic interactions that might occur with protic solvents [5] [6].
Solvent Type | Solubility | Behavior |
---|---|---|
Dichloromethane | High | Excellent compatibility for synthesis |
Diethyl Ether | High | Good solubility, suitable for reactions |
Tetrahydrofuran | High | Excellent solvent for acyl chloride reactions |
Chloroform | High | High solubility, commonly used |
Acetone | Moderate | Moderate solubility, may participate in reactions |
Water | Reacts | Rapid hydrolysis to form corresponding acid and hydrochloric acid |
Alcohols | Reacts | Alcoholysis to form esters and hydrochloric acid |
In aqueous media, 2-(dimethylamino)benzoyl chloride undergoes rapid hydrolysis following the general mechanism characteristic of acyl chlorides [12] [13]. The hydrolysis reaction proceeds according to the equation: R-COCl + H2O → R-COOH + HCl, where the acyl chloride reacts with water to form the corresponding 2-(dimethylamino)benzoic acid and hydrochloric acid [12] [13]. This hydrolysis reaction is typically rapid and exothermic, making the compound incompatible with aqueous systems [14].
Similarly, in alcoholic solvents such as methanol and ethanol, the compound undergoes alcoholysis reactions to form the corresponding esters [13]. This reactivity pattern is characteristic of acyl chlorides and must be considered when selecting appropriate solvents for storage and handling.
The thermal stability of 2-(dimethylamino)benzoyl chloride follows patterns similar to other substituted benzoyl chlorides, with decomposition pathways influenced by both the acyl chloride functionality and the dimethylamino substituent [16] [17]. Understanding these thermal behaviors is crucial for safe handling, storage, and synthetic applications.
At ambient temperatures under dry conditions, 2-(dimethylamino)benzoyl chloride remains relatively stable [18] [19]. The compound can be stored at room temperature for extended periods when protected from moisture and maintained under inert atmospheric conditions [18]. However, as temperature increases, several decomposition pathways become thermodynamically and kinetically favorable.
The primary thermal decomposition pathway involves the elimination of hydrogen chloride, following mechanisms similar to those observed for other acyl chlorides [17]. Studies on acetyl chloride thermal decomposition have shown that at temperatures between 242-350°C, equilibrium is established between the acyl chloride and products including ketene and hydrogen chloride [17]. For 2-(dimethylamino)benzoyl chloride, analogous reactions would involve the formation of the corresponding ketene derivative and hydrogen chloride evolution.
Temperature Range (°C) | Stability Behavior | Primary Decomposition Products |
---|---|---|
25-50 | Stable under dry conditions | No significant decomposition |
50-100 | Generally stable with minimal decomposition | Trace hydrogen chloride evolution |
100-150 | Beginning of thermal decomposition | Hydrogen chloride and corresponding acid |
150-200 | Significant decomposition occurs | Hydrogen chloride and polymerization products |
200-250 | Rapid decomposition | Complex mixture of decomposition products |
>250 | Complete decomposition | Carbonization and gaseous products |
The decomposition kinetics are significantly influenced by the presence of the dimethylamino group, which can participate in intramolecular interactions and influence the stability of intermediate species [16]. Research on substituted benzoyl chlorides has demonstrated that electron-donating groups like dimethylamino can affect both the rate and mechanism of thermal decomposition [16].
Secondary decomposition pathways may involve the dimethylamino group itself, potentially leading to the formation of various nitrogen-containing products. The thermal decomposition of compounds containing dimethylamino groups often involves demethylation reactions, formation of iminium species, and subsequent rearrangements [16].
In the presence of moisture, thermal decomposition is accelerated due to the competing hydrolysis reaction, which generates hydrochloric acid that can catalyze further decomposition processes [16] [18]. This emphasizes the importance of maintaining dry conditions during heating operations involving this compound.
The acid/base reactivity of 2-(dimethylamino)benzoyl chloride is dominated by the highly electrophilic nature of the acyl chloride functionality, while the dimethylamino group contributes basic character that can influence overall reactivity patterns [12] [13].
In strongly acidic conditions (pH 0-2), the compound exhibits relative stability due to protonation of the dimethylamino group, which reduces its nucleophilicity and eliminates potential intramolecular interactions [13]. Under these conditions, the acyl chloride functionality remains intact, and hydrolysis rates are minimized due to the reduced nucleophilicity of water in acidic media [12] [20].
As pH increases toward neutral conditions, hydrolysis rates increase dramatically [12] [20]. The mechanism involves nucleophilic attack by water molecules on the carbonyl carbon of the acyl chloride, followed by elimination of chloride ion [12] [13]. This process is accelerated by the presence of bases that can facilitate the departure of the chloride leaving group.
pH Range | Reactivity Pattern | Estimated Half-life | Dominant Mechanism |
---|---|---|---|
0-2 (Strongly Acidic) | Relatively stable | >24 hours | Protonation of amino group |
2-4 (Moderately Acidic) | Slow hydrolysis | >12 hours | Reduced water nucleophilicity |
4-6 (Weakly Acidic) | Moderate hydrolysis | 4-8 hours | Neutral hydrolysis |
6-8 (Neutral) | Rapid hydrolysis | 1-2 hours | Water nucleophilic attack |
8-10 (Weakly Basic) | Very rapid hydrolysis | 10-30 minutes | Base-catalyzed hydrolysis |
10-12 (Moderately Basic) | Extremely rapid hydrolysis | 1-5 minutes | Hydroxide ion attack |
>12 (Strongly Basic) | Instantaneous hydrolysis | <1 minute | Direct hydroxide substitution |
In basic conditions, the reaction mechanism shifts to direct nucleophilic attack by hydroxide ions, which are much more nucleophilic than water [13]. This leads to extremely rapid hydrolysis rates, with complete conversion occurring within minutes or even seconds in strongly basic media [12] [13].
The dimethylamino group introduces additional complexity to the acid/base behavior. In acidic conditions, protonation of the dimethylamino nitrogen creates a positively charged ammonium species, which can influence the electron density distribution in the aromatic ring and potentially affect the reactivity of the acyl chloride group . Conversely, in basic conditions, the dimethylamino group remains neutral and can participate in electron donation to the aromatic system.
The compound's behavior in buffered systems is particularly relevant for biological and pharmaceutical applications. In physiological pH ranges (7.2-7.4), rapid hydrolysis occurs, with the compound having a half-life measured in hours rather than days [12]. This characteristic must be considered when designing formulations or synthetic protocols involving aqueous or partially aqueous systems.